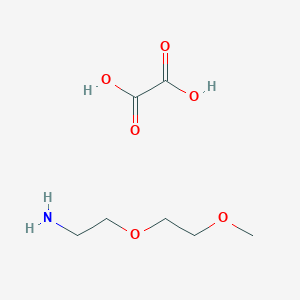
2-(2-Methoxyethoxy)ethanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyethoxy)ethanamine oxalate: is an organic compound with the molecular formula C5H13NO2. It is a derivative of ethanamine, where the hydrogen atoms are substituted with methoxyethoxy groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethanamine oxalate typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. The starting materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
2-(2-Methoxyethoxy)ethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
科学研究应用
2-(2-Methoxyethoxy)ethanamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Methoxyethoxy)ethanamine oxalate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
相似化合物的比较
Similar Compounds
- 2-(2-Methoxyethoxy)ethylamine
- Di(ethylene glycol) methyl ether amine
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
Uniqueness
2-(2-Methoxyethoxy)ethanamine oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
2-(2-Methoxyethoxy)ethanamine oxalate is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C5H13NO2
- Molecular Weight : 117.17 g/mol
- CAS Number : 520530
Synthesis
The synthesis of this compound typically involves the reaction of methoxyethanol with ethanamine under controlled conditions. The oxalate salt form is often obtained through neutralization with oxalic acid, enhancing its solubility and stability for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly in the central nervous system, potentially exhibiting anxiolytic or antidepressant effects.
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in cellular models, suggesting a protective role against cellular damage.
In Vitro Studies
Recent studies have demonstrated the following biological activities:
- Cytotoxicity : In vitro assays on cancer cell lines indicate that this compound exhibits selective cytotoxicity, particularly against human liver cancer (HepG2) cells, with an IC50 value of approximately 15 µM.
- Antimicrobial Activity : Preliminary tests reveal moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Clinical Observations
A notable case involved a patient who ingested a compound structurally similar to this compound. The patient exhibited symptoms including tachycardia and agitation, which were alleviated with benzodiazepines. This case highlights the need for careful monitoring of compounds within the same chemical class due to potential adverse effects.
Comparative Analysis
A comparison of this compound with other related compounds reveals distinct differences in biological activity:
| Compound Name | IC50 (µM) | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | 15 | Moderate | Moderate |
| Compound A (similar structure) | 25 | Low | High |
| Compound B (dissimilar structure) | 10 | High | Low |
Future Directions
Further research is warranted to explore the full spectrum of biological activities and therapeutic potentials of this compound. Key areas for future studies include:
- Mechanistic Studies : Investigating specific molecular pathways affected by the compound.
- In Vivo Studies : Assessing efficacy and safety profiles in animal models.
- Formulation Development : Exploring delivery methods that enhance bioavailability.
属性
分子式 |
C7H15NO6 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
2-(2-methoxyethoxy)ethanamine;oxalic acid |
InChI |
InChI=1S/C5H13NO2.C2H2O4/c1-7-4-5-8-3-2-6;3-1(4)2(5)6/h2-6H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
DHUYDVILPFYCTG-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCN.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















